Cas no 32004-68-5 (1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-)

1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]- structure
32004-68-5 structure
Product Name:1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-
CAS-nummer:32004-68-5
MF:C20H17FO3S
MW:356.410588026047
CID:313233
PubChem ID:5352
Update Time:2025-04-19

1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-
    • {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetic acid
    • 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid
    • Spectrum4_000876
    • Spectrum_001026
    • MLKXDPUZXIRXEP-UHFFFAOYSA-N
    • Q27165533
    • 2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
    • Sulindac,(S)
    • Spectrum2_001326
    • SPBio_002206
    • 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid
    • KBio2_004888
    • 2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]-1-indenyl]acetic acid
    • SY075375
    • MK-231
    • KBio2_006642
    • NCGC00015970-10
    • KBio1_000601
    • 5-fluoro-2-methyl-1-(rho-methylsulfinylbenzylidene)-3-indenyl acetic acid
    • HMS3871N13
    • HMS3371P05
    • 38194-50-2
    • KBioSS_001506
    • KBio3_002800
    • HMS3268A12
    • Sulindac sulfoxide
    • Copals
    • KBio3_002110
    • HMS3655F09
    • AKOS030228423
    • KBioSS_002322
    • 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenylacetic acid
    • KBio2_004074
    • SPBio_001451
    • FT-0674762
    • NINDS_000601
    • FT-0658934
    • 5-fluoro-2-methyl-1-(rho-methylsulfinylbenzylidene)-3-indenylacetic acid
    • 5-fluoro-2-methyl-1-(p-methylsulfmylbenzylidene)-3-indenyl acetic acid
    • Prestwick0_000073
    • HMS3373P13
    • CHEMBL3186192
    • 9000-14-0
    • FT-0674761
    • Spectrum3_001365
    • KBioGR_001571
    • KBio2_007456
    • 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
    • KBio2_002320
    • Prestwick1_000073
    • 32004-68-5
    • KBioGR_002320
    • DivK1c_000601
    • KBio2_001506
    • Inchi: 1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)
    • InChI-sleutel: MLKXDPUZXIRXEP-UHFFFAOYSA-N
    • LACHT: S(C)(C1C=CC(=CC=1)C=C1C2C=CC(=CC=2C(CC(=O)O)=C1C)F)=O

Berekende eigenschappen

  • Exacte massa: 356.08831
  • Monoisotopische massa: 356.088
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 616
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 73.6A^2

Experimentele eigenschappen

  • Kleur/vorm: 黄色固体
  • Dichtheid: 1.38
  • Smeltpunt: [183]
  • Kookpunt: 581.6 °C at 760 mmHg
  • Vlampunt: 305.6 °C
  • Brekindex: 1.672
  • PSA: 54.37

1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]- Beveiligingsinformatie

  • Opslagvoorwaarde:保持紧闭。

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